9H-fluorene-9-thione
Description
Properties
CAS No. |
830-72-8 |
|---|---|
Molecular Formula |
C13H8S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
fluorene-9-thione |
InChI |
InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI Key |
HFTBATIGSHWQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.
Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.
Common Reagents and Conditions:
Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.
Major Products:
Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.
Oxidation: 9-Fluorenone.
Scientific Research Applications
9H-Fluorene-9-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electronic Effects : The C=S group in this compound is less polar than C=O in 9H-fluoren-9-one, leading to reduced hydrogen-bonding capacity and solubility in polar solvents ().
- Substituent Influence : Nitro groups (e.g., in 2-nitro-9H-fluorene) enhance electrophilic reactivity, whereas methyl groups (e.g., 9-methyl-9H-fluorene) increase steric bulk and stabilize the fluorene core ().
Cycloaddition Reactions
- This compound : Undergoes [3+2]-cycloaddition with (trimethylsilyl)diazomethane at −60°C to yield spirocyclic thiadiazoles, which dimerize into 1,4-dithianes (). It also reacts with maleic anhydride and maleimides as a dipolarophile ().
- Thiobenzophenone: Similar [3+2]-cycloadditions with dimethyl fumarate and phenyl azide produce thiiranes, but with lower regioselectivity compared to this compound ().
Oxidation and Stability
- This compound is prone to oxidation under ambient conditions, requiring nitrogen atmospheres during synthesis (). In contrast, 9H-fluoren-9-one is more stable due to the electronegative oxygen atom ().
Physical and Thermodynamic Properties
- Crystal Packing : Fluorene derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene exhibit π-π stacking distances of ~4.22 Å (), while this compound’s larger sulfur atom likely disrupts such interactions, affecting crystallinity.
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